molecular formula C11H13NO2 B2912946 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 439110-74-4

4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2912946
CAS No.: 439110-74-4
M. Wt: 191.23
InChI Key: GKVYQYVVILTOKI-UHFFFAOYSA-N
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Description

4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a benzene ring fused to an oxazine ring, with a propyl group attached to the nitrogen atom.

Scientific Research Applications

4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Future Directions

The future directions for the study of “4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential biological activities, development of more efficient synthesis methods, and detailed investigation of its physical and chemical properties .

Mechanism of Action

Target of Action

The primary targets of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are currently unknown. The compound is a heterocyclic building block for various natural and synthetic organic compounds

Mode of Action

Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .

Biochemical Pathways

It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . More research is needed to fully understand the affected pathways and their downstream effects.

Pharmacokinetics

The compound has a molecular weight of 191.23 and a predicted density of 1.131±0.06 g/cm3 . Its boiling point is predicted to be 382.3±31.0 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one’s action are currently unknown. Given its structural similarity to other benzoxazinones, it may have potential biological activities. For example, some benzoxazinones have demonstrated potential as protease inhibitors .

Action Environment

The formation of similar compounds has been shown to be influenced by the electron density on the aromatic ring: electron-donating groups favored the 4h-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of substituted aminophenols with diethyl acetylenedicarboxylate under mild conditions. The reaction typically proceeds through an exothermic process, followed by purification using flash chromatography on silica gel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific propyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-propyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYQYVVILTOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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